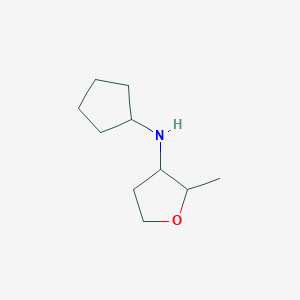

N-cyclopentyl-2-methyloxolan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-cyclopentyl-2-methyloxolan-3-amine |

InChI |

InChI=1S/C10H19NO/c1-8-10(6-7-12-8)11-9-4-2-3-5-9/h8-11H,2-7H2,1H3 |

InChI Key |

YQDXQLVZXMWUHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Cyclopentyl 2 Methyloxolan 3 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the N-cyclopentyl-2-methyloxolan-3-amine Core

A retrosynthetic analysis for this compound would propose theoretical pathways to break the molecule down into simpler, commercially available starting materials. Key strategic disconnections would likely target the C-N bond and the C-O bonds within the oxolane ring.

C-N Bond Disconnection: This is a common and logical primary disconnection. It would disconnect the cyclopentylamino group from the 2-methyloxolan-3-amine (B2991159) core, leading to two precursor molecules: cyclopentylamine and a reactive derivative of 2-methyloxolan-3-one or a related electrophile. The forward synthesis would then involve a reductive amination or a nucleophilic substitution reaction.

Oxolane Ring Disconnection: Further disconnection of the 2-methyloxolane ring itself would be a subsequent step. This could involve a C-O bond cleavage, potentially leading back to a linear diol or an epoxy precursor. For instance, a disconnection could reveal a 1,4-pentanediol derivative with appropriate functional groups to form the amine and install the methyl group stereoselectively.

Without published routes, any specific retrosynthetic pathway remains hypothetical.

Development and Optimization of Stereoselective Synthetic Pathways to this compound

The structure of this compound contains at least two stereocenters (at C2 and C3 of the oxolane ring), meaning its synthesis would require careful control of stereochemistry to produce specific stereoisomers.

Enantioselective synthesis would aim to produce a single enantiomer of the target compound. Theoretical approaches could include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains some of the required stereocenters, such as a derivative of a natural sugar or amino acid.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as an asymmetric hydrogenation, epoxidation, or amination.

There is no specific literature describing the application of these methods for this compound.

When multiple stereocenters are formed, controlling their relative configuration (diastereoselectivity) is crucial. General strategies that could be applied include:

Substrate-Controlled Reactions: Where the existing stereocenters in a substrate direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Reactions: Employing a chiral reagent to favor the formation of one diastereomer over others. doi.org

Cycloaddition Reactions: Reactions like [3+2] cycloadditions can be highly diastereoselective in forming cyclic structures with multiple stereocenters. nih.gov

No specific diastereoselective syntheses for this compound have been reported.

Exploration of Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on reducing environmental impact. While no specific examples exist for this molecule, general principles would include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), a component of the target molecule's core structure, and cyclopentyl methyl ether (CPME) are considered greener solvents in other applications like peptide synthesis. nih.gov

Catalysis: Employing catalytic methods (instead of stoichiometric reagents) to improve atom economy and reduce waste.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure.

Flow Chemistry Applications and Scalability Considerations for this compound Production

Flow chemistry, where reactions are run in continuous streams through a reactor, offers advantages for scalability, safety, and control. For the production of this compound, this could involve:

Improved Heat Transfer: Managing exothermic reactions, such as aminations, more safely.

Multi-step Synthesis: Integrating several reaction steps into a single continuous flow process to reduce manual handling and purification steps.

Photochemistry and Electrochemistry: Utilizing flow reactors designed for these methods if applicable synthetic steps were developed.

No flow chemistry applications for the synthesis of this specific compound have been documented.

Comparative Analysis of Synthetic Efficiencies and Atom Economy for this compound Routes

Without established synthetic routes, a data-based comparison is not possible. A theoretical analysis would favor routes with fewer steps, higher yields, and those that maximize the incorporation of reactant atoms into the final this compound structure.

| Metric | Route A (Hypothetical) | Route B (Hypothetical) |

| Key Reaction | Reductive Amination | Nucleophilic Ring Opening |

| Number of Steps | Data not available | Data not available |

| Overall Yield | Data not available | Data not available |

| Atom Economy | Data not available | Data not available |

| Green Solvents | Data not available | Data not available |

Theoretical and Computational Studies on N Cyclopentyl 2 Methyloxolan 3 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into the geometry, stability, and reactivity of N-cyclopentyl-2-methyloxolan-3-amine at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations also provide the molecule's electronic energy and other thermodynamic properties.

Key parameters obtained from DFT calculations include:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Energetic Properties: Total energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which indicate regions of positive and negative charge and are important for predicting intermolecular interactions.

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be calculated by DFT, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-O1 | 1.43 Å |

| Bond Length | C3-N | 1.47 Å |

| Bond Angle | O1-C2-C3 | 105.2° |

Note: These values are illustrative and represent typical outputs from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more accurate description of the electronic structure.

For this compound, these high-level calculations would be used to:

Refine the ground state geometry and energy obtained from DFT.

Calculate excited state properties to understand its behavior upon absorption of light.

Determine accurate ionization potentials and electron affinities.

Conformational Landscape Exploration using Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclopentyl and oxolane rings, as well as the rotatable bond connecting them to the amine group, means that this compound can exist in multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools to explore this conformational landscape. mdpi.com

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is computationally less expensive than QM methods and is ideal for scanning the potential energy surface to identify stable low-energy conformers.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the molecule's behavior and allows for the exploration of different conformational states and their relative populations at a given temperature.

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule's conformation changes over time and how it interacts with its environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Approaches

Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound. mdpi.com

NMR Spectroscopy: QM calculations, particularly DFT, can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical predictions can aid in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C attached to N) | 55-65 ppm |

| ¹H NMR | Chemical Shift (H on N) | 1.5-2.5 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3300-3500 cm⁻¹ |

Note: These are representative values and would be refined by specific computational models.

Reaction Mechanism Elucidation for this compound Transformations via Transition State Theory

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By applying Transition State Theory, it is possible to identify the transition state structures and calculate the activation energies for potential transformations of this compound. This information is critical for understanding the reactivity of the molecule and for designing synthetic pathways.

For example, the N-alkylation or N-acylation of the amine group could be modeled to understand the reaction pathway and predict the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogs

QSAR and QSPR are statistical methods that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. conicet.gov.arnih.gov While no specific QSAR/QSPR studies on this compound are publicly available, this section outlines how such a study would be conducted.

A QSAR study would involve:

Data Set Collection: Assembling a group of analogs of this compound with measured biological activity (e.g., binding affinity to a specific receptor).

Descriptor Calculation: Calculating a variety of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Derivatization Strategies for N Cyclopentyl 2 Methyloxolan 3 Amine

Amine Functional Group Transformations of N-cyclopentyl-2-methyloxolan-3-amine

Acylation and Sulfonylation Reactions

In theory, the secondary amine of this compound would be expected to undergo acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would likely yield sulfonamides. The specific reaction conditions, such as the choice of base and solvent, and the resulting yields and product characteristics for this compound have not been reported.

Reductive Amination and Alkylation Strategies

The secondary amine could potentially be alkylated using alkyl halides. Furthermore, it could theoretically participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to yield tertiary amines. However, no studies have been published that detail these transformations specifically for this compound.

Oxolane Ring Modifications and Functionalization Adjacent to the this compound Scaffold

Stereoselective Hydroxylation and Oxidation Reactions

The oxolane (tetrahydrofuran) ring is generally stable, but carbons adjacent to the ether oxygen can be susceptible to oxidation. The stereochemical outcome of such reactions on the substituted 2-methyloxolan-3-amine (B2991159) ring is a key aspect that would require specific investigation. There is currently no data on the stereoselective hydroxylation or oxidation of this particular heterocyclic system.

Ring-Opening and Rearrangement Studies

Acid-catalyzed or metal-mediated ring-opening of the oxolane moiety is a plausible reaction. Such transformations could lead to a variety of linear amino alcohol derivatives. The regioselectivity and stereochemistry of such a ring-opening would be of significant interest, but no such studies have been documented for this compound.

Cyclopentyl Moiety Functionalization of this compound

Functionalization of the N-cyclopentyl group, for instance, through free-radical halogenation or directed C-H activation, is a possibility. However, the selectivity of such reactions in the presence of the amine and oxolane functionalities would need to be carefully controlled. There are no published reports on the functionalization of the cyclopentyl ring of this compound.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org These reactions are instrumental in synthesizing arylated and heteroarylated amines, which are significant motifs in medicinal chemistry and materials science. acs.orgrug.nl For a secondary amine like this compound, this methodology offers a direct route to introduce aromatic and heteroaromatic substituents onto the nitrogen atom.

The successful execution of Buchwald-Hartwig amination on this compound would likely involve the reaction of the amine with an aryl or heteroaryl halide (or pseudohalide, such as a triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos often being highly effective for the coupling of secondary amines. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Given the structural features of this compound, which include a sterically demanding cyclopentyl group and a potentially coordinating oxolane oxygen, the selection of optimal reaction conditions would be crucial. The steric hindrance around the nitrogen atom might necessitate higher catalyst loadings or longer reaction times. However, the general robustness of modern Buchwald-Hartwig protocols suggests that a range of aryl and heteroaryl partners could be successfully coupled.

Below is a hypothetical data table illustrating the potential scope of the Buchwald-Hartwig amination with this compound, based on typical results observed for similar secondary amines. rsc.orgnih.gov

Interactive Data Table: Predicted Outcomes for the Buchwald-Hartwig Amination of this compound

| Aryl Halide | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Predicted Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 85-95 |

| 2-Chloropyridine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 70-80 |

| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | THF | 80 | 80-90 |

| 4-Iodoanisole | Pd(OAc)₂ (0.5) | RuPhos (1) | Cs₂CO₃ | Toluene | 100 | 90-98 |

This table is illustrative and based on analogous reactions reported in the literature. Actual results may vary.

Chemo- and Regioselectivity in Derivatization of this compound

The derivatization of this compound presents interesting challenges in chemo- and regioselectivity due to the presence of multiple potentially reactive sites. The key functional groups are the secondary amine, the ether oxygen of the oxolane ring, and the C-H bonds of both the cyclopentyl and oxolane rings.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the secondary amine is the most nucleophilic and generally the most reactive site towards electrophiles. Therefore, reactions such as acylation, alkylation, and sulfonylation are expected to occur selectively at the nitrogen atom under standard conditions. The ether oxygen is significantly less nucleophilic and would typically only react under harsh, acidic conditions that promote ring opening.

Regioselectivity , the preference for reaction at one position over another, becomes a consideration when attempting to functionalize the carbon skeleton of the molecule. For instance, C-H activation/functionalization reactions could potentially occur on either the cyclopentyl or the oxolane ring.

Oxolane Ring: The C-H bonds on the oxolane ring are influenced by the presence of the oxygen atom. The C2 position, being adjacent to the ether oxygen, is activated towards certain types of functionalization. However, the presence of the methyl group at C2 and the bulky N-cyclopentylamino group at C3 creates significant steric hindrance, which would likely direct reactions to less hindered positions.

Cyclopentyl Ring: The C-H bonds on the cyclopentyl ring are relatively unactivated. Functionalization would likely require more forcing conditions and might lead to a mixture of products unless directed by a suitable directing group.

In derivatization reactions involving electrophilic attack, the nitrogen atom of the amino group is the primary site of reaction. For instance, in an acylation reaction with an acyl chloride, the product will be the corresponding amide.

A summary of the predicted selectivity in the derivatization of this compound is presented below:

Interactive Data Table: Predicted Chemo- and Regioselectivity of Derivatization Reactions

| Reaction Type | Reagent | Primary Reactive Site | Expected Product Type | Notes on Selectivity |

| Acylation | Acetyl Chloride | Secondary Amine (N) | N-acylated amide | Highly chemoselective for the nitrogen atom. |

| Alkylation | Methyl Iodide | Secondary Amine (N) | Tertiary Amine | Highly chemoselective for the nitrogen atom. |

| Sulfonylation | Tosyl Chloride | Secondary Amine (N) | N-sulfonylated sulfonamide | Highly chemoselective for the nitrogen atom. |

| C-H Activation | Pd(OAc)₂ / Directing Group | C-H bonds | C-H functionalized derivative | Regioselectivity would depend on the directing group and reaction conditions. |

| Ring Opening | Strong Acid (e.g., HBr) | Ether Oxygen (O) | Ring-opened halo-alcohol | Requires harsh conditions; not a selective derivatization. |

This table provides a predictive overview of reactivity based on general principles of organic chemistry.

Investigations into the Biological Activity Mechanisms of N Cyclopentyl 2 Methyloxolan 3 Amine

Target Identification and Receptor Binding Studies

No published studies were found that identify the specific biological targets of N-cyclopentyl-2-methyloxolan-3-amine or detail its binding affinities to any receptors.

Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways

There is no available information on the effects of this compound on enzyme activity, including any kinetic data or elucidation of mechanistic pathways.

Structure-Activity Relationship (SAR) Studies on this compound Analogs for Molecular Interactions

No SAR studies involving analogs of this compound have been found in the public domain.

Cellular Uptake and Subcellular Distribution Mechanisms

Information regarding the mechanisms by which this compound may enter cells and its subsequent distribution within subcellular compartments is not available.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of this compound

No computational studies, such as molecular docking or dynamics simulations, detailing the interaction of this compound with any biological receptor have been published. jbcpm.comnih.govjocpr.commdpi.commdpi.com

Advanced Analytical and Separation Methodologies for N Cyclopentyl 2 Methyloxolan 3 Amine

Chiral Separation Techniques (HPLC, SFC) for Enantiomeric Purity Determination

The presence of at least two chiral centers in N-cyclopentyl-2-methyloxolan-3-amine makes the separation and quantification of its enantiomers essential. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most important and powerful techniques for this purpose.

Chiral stationary phases (CSPs) are employed to create a chiral environment that allows for the differential interaction and, thus, separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly common and effective for this class of compounds.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers high resolution and sensitivity. The separation is typically achieved in either normal-phase or reversed-phase mode. Normal-phase HPLC often provides better selectivity for chiral separations but requires the use of non-polar, flammable organic solvents.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred alternative to HPLC for chiral separations in many pharmaceutical contexts. It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol). This approach offers several advantages over HPLC, including faster analysis times due to lower viscosity and higher diffusivity of the mobile phase, reduced organic solvent consumption, and higher efficiency. SFC is particularly well-suited for both analytical and preparative-scale enantioseparations.

| Parameter | Chiral HPLC Method | Chiral SFC Method |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) CSP (3 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | CO₂/Methanol/Isopropylamine (75:25:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Backpressure | ~120 bar | ~150 bar |

| Analysis Time | 15 min | 5 min |

| Resolution (Rₛ) | 2.1 | 2.5 |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the sensitive and selective analysis of this compound in complex matrices and for identifying its metabolic products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for trace-level quantification due to its high sensitivity and selectivity. The compound is first separated from the sample matrix using liquid chromatography, typically reversed-phase HPLC, and then detected by a tandem mass spectrometer. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other compounds. LC-MS/MS is also the primary technique for metabolite profiling, identifying metabolic modifications such as hydroxylation, N-dealkylation, or glucuronidation.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 4.8 | 170.2 | 98.1 | 15 |

| Hydroxy-metabolite | 3.5 | 186.2 | 114.1 | 18 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. For a polar amine like this compound, derivatization is typically required to increase its volatility and thermal stability. This involves reacting the amine with a reagent (e.g., a silylating or acylating agent) to form a less polar derivative. The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column before being detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that are useful for structural elucidation.

| Parameter | Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium (1.2 mL/min) |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Titration Methods for Binding Affinity Measurements

Determining the binding affinity of this compound to biological targets like proteins or receptors is crucial for understanding its mechanism of action. Spectroscopic titration methods monitor changes in a spectroscopic signal upon the incremental addition of a binding partner (titrant) to determine the binding constant (Kₐ) or dissociation constant (Kₑ). unibas.ch

UV-Visible (UV-Vis) Spectroscopy: This technique can be used if the binding event causes a change in the UV-Vis absorbance spectrum of the compound or its binding partner. andreabellelli.it This can occur due to perturbations in the electronic environment of a chromophore upon complex formation. By monitoring the absorbance change at a specific wavelength as a function of titrant concentration, a binding isotherm can be generated and fit to a binding model to calculate the affinity. andreabellelli.itnih.gov

Fluorescence Spectroscopy: Fluorescence is highly sensitive to the local environment. springernature.com If the target molecule has intrinsic fluorescence (e.g., from tryptophan residues) that is quenched or enhanced upon binding of this compound, this change can be monitored. springernature.comnih.gov Alternatively, a fluorescently labeled version of the compound or a competitor can be used. Fluorescence polarization, which measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner, is another powerful approach. bmglabtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration is a highly detailed method that provides information on binding affinity and can identify the specific atoms involved in the interaction. acs.org Changes in the chemical shift of specific protons or other nuclei of either the compound or its target are monitored as the titrant is added. du.edu This method is particularly powerful for characterizing weak to moderate interactions.

| Technique | Principle | Typical Signal Monitored | Advantages | Considerations |

|---|---|---|---|---|

| UV-Visible Titration | Change in light absorption upon complexation. andreabellelli.it | Absorbance at a specific wavelength. | Widely available instrumentation. | Requires a chromophore near the binding site. andreabellelli.it |

| Fluorescence Titration | Change in fluorescence emission (intensity, wavelength, polarization) upon binding. springernature.com | Fluorescence intensity or anisotropy. | High sensitivity, requires small sample amounts. nih.gov | May require fluorescent labeling. nih.gov |

| NMR Titration | Change in the chemical environment of nuclei upon binding. acs.org | Chemical shift perturbations of specific nuclei. | Provides structural detail about the interaction site. du.edu | Requires higher sample concentrations; lower throughput. |

Microfluidic Approaches for Reaction Monitoring and High-Throughput Analysis of this compound

Microfluidics, or "lab-on-a-chip" technology, involves the manipulation of small fluid volumes in channels with micrometer dimensions. This technology offers significant advantages for the analysis of this compound, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput automation.

Reaction Monitoring: Microfluidic reactors can be used to monitor the synthesis of this compound in real-time. The small dimensions allow for precise control over reaction parameters like temperature and mixing, while enabling rapid sampling for online analysis by techniques such as mass spectrometry. This allows for rapid optimization of reaction conditions.

High-Throughput Analysis: Microfluidic platforms are ideal for high-throughput screening (HTS) applications. For instance, thousands of potential interactions between this compound and a library of biological targets could be assessed rapidly in droplet-based microfluidic systems. Each droplet acts as an individual micro-reactor, and the outcome of the assay (e.g., a fluorescence signal) can be read at extremely high speeds. This approach dramatically accelerates the pace of discovery compared to conventional methods using microtiter plates.

| Parameter | Conventional Method (e.g., Flask/Well Plate) | Microfluidic Method |

|---|---|---|

| Sample Volume | Milliliters (mL) to Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |

| Analysis Time | Minutes to Hours | Seconds to Minutes |

| Throughput | Low to Medium (e.g., 10s-100s of samples/day) | High to Ultra-High (e.g., 1,000s of samples/hour) |

| Reagent Consumption | High | Low |

| Process Control | Moderate | High (precise control of flow, mixing, and temperature) |

Application of Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques study the relationship between electricity and chemical reactions. For this compound, these methods can provide valuable information about its oxidation potential and redox behavior. The secondary amine group is electrochemically active and can be oxidized at an electrode surface. mdpi.com

Cyclic Voltammetry (CV): CV is the most common electroanalytical technique for investigating redox properties. nih.govresearchgate.net It involves scanning the potential of an electrode and measuring the resulting current. For an aliphatic amine, an irreversible oxidation peak is typically observed, corresponding to the one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.comacs.org The potential at which this peak occurs provides information about how easily the compound can be oxidized. The characteristics of the CV profile can also offer insights into the reaction mechanism and the stability of the oxidized species. nih.gov This information is useful for understanding potential metabolic pathways involving oxidation and for developing electrochemical sensors.

| Parameter | Value/Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Eₚₐ) | +1.25 V vs. Ag/AgCl |

| Redox Behavior | Irreversible Oxidation |

Future Research Directions and Emerging Paradigms for N Cyclopentyl 2 Methyloxolan 3 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

Currently, no specific research exists applying artificial intelligence (AI) or machine learning (ML) models to the synthesis or property prediction of N-cyclopentyl-2-methyloxolan-3-amine. Future research could leverage these computational tools to accelerate its study.

Predictive Synthesis: Machine learning algorithms could be trained on existing reaction databases to predict optimal synthetic routes to this compound and its derivatives. By analyzing vast datasets of chemical transformations, AI could identify novel, more efficient, and sustainable synthetic pathways, potentially reducing the number of steps, increasing yield, and minimizing waste.

Property Design: AI models could be developed to predict the physicochemical and biological properties of novel derivatives based on the this compound scaffold. By inputting structural modifications, these models could forecast properties such as solubility, binding affinity to specific targets, or electronic properties, thereby guiding the design of new molecules for specific applications.

Table 1: Hypothetical AI/ML-Driven Research Objectives

| Research Objective | Potential AI/ML Tool | Desired Outcome |

| Optimized Synthesis | Retrosynthesis Prediction Algorithms | Identification of novel, high-yield synthetic routes. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | In silico screening of derivatives for desired properties. |

| De Novo Design | Generative Adversarial Networks (GANs) | Creation of novel molecular structures with optimized characteristics. |

Exploration of this compound in Materials Science or Catalyst Design

The unique three-dimensional structure of this compound, featuring a saturated heterocyclic ring and a secondary amine, suggests potential, though as yet unexplored, applications in materials science and catalysis.

Materials Science: Derivatives of this compound could be investigated as monomers for the synthesis of novel polymers. The cyclopentyl and methyloxolane groups could impart specific thermal or mechanical properties to the resulting materials. For instance, incorporating this scaffold into a polymer backbone could influence chain packing and rigidity, leading to materials with tailored characteristics for applications ranging from specialty plastics to functional coatings.

Catalyst Design: The amine functionality makes this compound a candidate for development as an organocatalyst or as a ligand for metal-based catalysts. Its chiral centers could be exploited in asymmetric catalysis to control the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.

Bioorthogonal Chemistry Applications of this compound Derivatives

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While no such applications currently exist for this compound, its scaffold could be functionalized to create bioorthogonal reagents.

Future work could involve modifying the molecule with "click chemistry" handles, such as azides or alkynes, or with strained ring systems for strain-promoted cycloadditions. Such derivatives could potentially be used to label and track biomolecules in living cells, offering new tools for understanding biological processes at the molecular level.

Development of Novel Analytical Probes based on the this compound Scaffold

The development of analytical probes for detecting and quantifying specific analytes is a cornerstone of chemical and biological research. The this compound structure could serve as a foundational scaffold for such probes.

By attaching a fluorophore or a chromophore to the molecule, derivatives could be designed to exhibit a change in their optical properties upon binding to a target analyte. The amine group could act as a recognition site or be modified to selectively interact with ions, small molecules, or even macromolecules. This would require significant synthetic effort to create a library of derivatives for screening against various targets.

Multidisciplinary Research Collaborations for Comprehensive Elucidation of this compound Properties

A comprehensive understanding of this compound will necessitate a collaborative, multidisciplinary approach. The absence of data across various scientific domains highlights the need for integrated research efforts.

Computational Chemists and Synthetic Chemists: Collaboration is needed to use predictive models to guide the synthesis of new derivatives with targeted properties.

Materials Scientists and Polymer Chemists: Joint efforts could explore the incorporation of the this compound scaffold into novel materials and characterize their properties.

Chemical Biologists and Organic Chemists: A partnership would be essential to design and synthesize derivatives for bioorthogonal applications and to test their efficacy in biological systems.

Analytical Chemists and Spectroscopists: Working together, these experts could develop and validate new analytical probes based on the molecular framework.

Such collaborations would be pivotal in transforming this compound from a sparsely documented chemical entity into a versatile tool with broad scientific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.